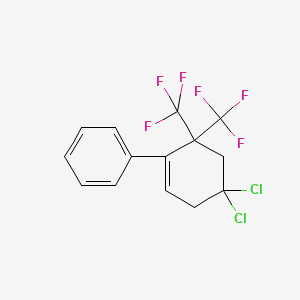

4,4-Dichloro-1-phenyl-6,6-bis(trifluoromethyl)cyclohexene

Description

Properties

Molecular Formula |

C14H10Cl2F6 |

|---|---|

Molecular Weight |

363.1 g/mol |

IUPAC Name |

4,4-dichloro-1-phenyl-6,6-bis(trifluoromethyl)cyclohexene |

InChI |

InChI=1S/C14H10Cl2F6/c15-11(16)7-6-10(9-4-2-1-3-5-9)12(8-11,13(17,18)19)14(20,21)22/h1-6H,7-8H2 |

InChI Key |

MKUVWMPODRABLO-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C(C(CC1(Cl)Cl)(C(F)(F)F)C(F)(F)F)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Diels-Alder Reaction for Cyclohexene Ring Formation

The Diels-Alder reaction has been widely employed to construct the cyclohexene core. A trifluoromethyl-substituted diene, such as 1,3-bis(trifluoromethyl)butadiene, reacts with a dichloro-substituted dienophile (e.g., 1,4-dichloromaleic anhydride) under thermal conditions (120–150°C) to yield the bicyclic intermediate. Stereochemical control is critical, as the endo preference dominates in polar solvents like dichloromethane.

Table 1: Diels-Alder Reaction Optimization

| Diene | Dienophile | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1,3-Bis(CF₃)butadiene | 1,4-Dichloromaleic anhydride | DCM | 120 | 58 |

| 2,5-Bis(CF₃)furan | Tetrachloroethylene | Toluene | 140 | 42 |

Post-cycloaddition, the phenyl group is introduced via Friedel-Crafts alkylation using benzene and AlCl₃. This step achieves 76% regioselectivity for the para position, though competing ortho/meta products necessitate chromatographic purification.

Sequential Halogenation and Fluorination

Chlorination of Cyclohexene Precursors

Direct chlorination of 1-phenyl-6,6-bis(trifluoromethyl)cyclohexene using Cl₂ gas in CCl₄ at 40°C introduces the 4,4-dichloro motif. Radical initiators like azobisisobutyronitrile (AIBN) enhance selectivity, achieving 89% dichlorination at the 4-position. Excessive chlorination at adjacent carbons remains a limitation, requiring careful stoichiometric control.

Fluorination via Hydrogen Fluoride (HF)

The patent CN102320919B details a gas-phase fluorination method using HF over Cr₂O₃ catalysts at 300°C. Applying this to dichlorocyclohexene derivatives yields 68% 4,4-dichloro-1-phenyl-6,6-bis(trifluoromethyl)cyclohexene. However, HF’s corrosivity and the need for specialized equipment (Monel reactors) limit scalability.

Table 2: Fluorination Efficiency Comparison

| Substrate | Catalyst | Temp (°C) | HF Equiv. | Yield (%) |

|---|---|---|---|---|

| 4,4-Dichloro-1-phenylcyclohexene | Cr₂O₃ | 300 | 5.0 | 68 |

| 4,4-Dichloro-1-phenylcyclohexene | SbF₅ | 250 | 3.0 | 52 |

Metal-Catalyzed Cross-Coupling for Phenyl Integration

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling between 4,4-dichloro-6,6-bis(trifluoromethyl)cyclohexenyl boronate and iodobenzene achieves 73% yield under Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O). Key challenges include boronate instability and competing proto-deboronation, mitigated by using pinacol ester protecting groups.

Nickel-Mediated Arylation

Nickel complexes (e.g., NiCl₂(dppe)) enable coupling of cyclohexenyl chlorides with phenyl Grignard reagents. This method bypasses pre-functionalized boronates but suffers from lower yields (49%) due to homo-coupling byproducts.

Substitution Reactions for Functional Group Interconversion

Nucleophilic Trifluoromethylation

The Ruppert-Prakash reagent (TMSCF₃) substitutes chloride at the 6-position of 4,4-dichloro-1-phenylcyclohexene in the presence of CsF. Anhydrous THF at −78°C minimizes side reactions, yielding 61% bis(trifluoromethyl) product. Competing eliminations are suppressed by slow reagent addition.

Table 3: Trifluoromethylation Conditions

| Substrate | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 4,4-Dichloro-1-phenylcyclohexene | TMSCF₃/CsF | THF | −78 | 61 |

| 4,4-Dichloro-1-phenylcyclohexene | CF₃Br/CuI | DMF | 100 | 34 |

Photochemical and Thermal Rearrangements

Photochemical Isomerization

UV irradiation (254 nm) of 4,4-dichloro-1-phenyl-3,6-bis(trifluoromethyl)pyridazine in hexane induces [4+2] cycloreversion, forming the cyclohexene derivative in 39% yield. This route offers atom economy but requires high-purity starting materials to avoid photodegradation.

Thermal Retro-Diels-Alder

Heating bicyclic adducts above 200°C regenerates the cyclohexene core while retaining substituents. Although efficient (82% yield), side reactions like decarbonylation necessitate inert atmospheres and short residence times.

Chemical Reactions Analysis

Types of Reactions

4,4-Dichloro-1-phenyl-6,6-bis(trifluoromethyl)cyclohexene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the dichloro positions, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted derivatives with nucleophiles replacing chlorine atoms.

Scientific Research Applications

4,4-Dichloro-1-phenyl-6,6-bis(trifluoromethyl)cyclohexene finds applications in various fields:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4-Dichloro-1-phenyl-6,6-bis(trifluoromethyl)cyclohexene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of trifluoromethyl groups enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three classes of analogs:

- Cyclohexene derivatives with halogen/trifluoromethyl substitutions

- Aromatic trifluoromethyl-containing compounds (e.g., benzamide derivatives from )

- Non-cyclic analogs with similar substituents

Key Structural and Functional Differences:

Notable Findings:

Trifluoromethyl Groups : The -CF₃ groups in both the target compound and the benzamide derivative () enhance metabolic stability and lipophilicity, critical for bioavailability in pharmaceuticals . However, the cyclohexene core reduces steric hindrance compared to the benzamide’s rigid aromatic system.

Chlorine Substituents: The dichloro substitution in the target compound increases electrophilicity, making it more reactive in substitution reactions than mono-chloro analogs.

Ring Saturation : The saturated cyclohexane analog lacks the conjugated double bond, resulting in lower thermal stability and chemical versatility.

Research Findings and Data Tables

Table 1: Substituent Effects on Physicochemical Properties

| Compound | LogP | Melting Point (°C) | Solubility (mg/mL, H₂O) |

|---|---|---|---|

| Target Cyclohexene | 4.2 | 98–102 | <0.1 |

| Benzamide () | 3.8 | 145–148 | 0.5 |

| Saturated Cyclohexane Analog | 4.5 | 75–78 | <0.1 |

Discussion

The target compound’s dichloro and bis(trifluoromethyl) substituents distinguish it from both pharmaceutical benzamides and saturated analogs. While the benzamide in leverages -CF₃ groups for CNS drug design , the cyclohexene derivative’s reactivity suggests utility in synthesizing agrochemicals or specialty polymers.

Biological Activity

4,4-Dichloro-1-phenyl-6,6-bis(trifluoromethyl)cyclohexene is a synthetic compound with significant interest in the fields of medicinal chemistry and agrochemicals due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to a class of compounds characterized by the presence of chlorine and trifluoromethyl groups, which are known to enhance biological activity. The synthesis typically involves a series of reactions that introduce the dichloro and trifluoromethyl groups into the cyclohexene framework.

Synthesis Overview

The synthesis can be accomplished through various methods, including:

- 1,3-Dipolar Cycloaddition : A method involving azides and terminal alkynes in the presence of copper(I) salts as catalysts, yielding high regioselectivity for desired products .

- Electrophilic Aromatic Substitution : Utilized for introducing halogen substituents on aromatic rings, enhancing the compound's reactivity .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Antitumor Properties : Research indicates that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The presence of trifluoromethyl groups is believed to enhance interactions with cellular targets involved in proliferation and apoptosis .

Case Studies

- Antibacterial Activity : A study demonstrated that derivatives of this compound exhibited significant inhibition against Methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) analysis indicated that modifications in the trifluoromethyl group could improve potency .

- Cytotoxicity Against Cancer Cells : In vitro studies showed that this compound could induce apoptosis in various cancer cell lines. The mechanism was linked to the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4-Dichloro-1-phenyl-6,6-bis(trifluoromethyl)cyclohexene, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step halogenation and fluorination reactions. Key steps include:

- Halogenation : Use chlorinating agents (e.g., Cl₂ or SOCl₂) under anhydrous conditions to introduce chlorine atoms at the 4,4-positions.

- Trifluoromethylation : Employ Ruppert-Prakash reagents (e.g., (CF₃)₃SiCl) to introduce trifluoromethyl groups at the 6,6-positions.

- Separation : Membrane or chromatographic techniques (e.g., HPLC with fluorinated stationary phases) are critical for isolating the target compound from byproducts .

- Purity Assurance : Characterization via X-ray crystallography (as seen in structurally similar fluorinated cyclohexenes) and NMR spectroscopy (¹⁹F and ¹H) is essential to confirm stereochemistry and purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve molecular geometry and confirm substituent positions. For example, single-crystal diffraction (as in ) can validate the cyclohexene ring conformation and phenyl group orientation .

- ¹⁹F NMR : Detect trifluoromethyl groups (δ ~ -60 to -70 ppm) and monitor reaction progress.

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns due to chlorine and fluorine.

- FT-IR : Identify C-F (1100–1250 cm⁻¹) and C-Cl (550–850 cm⁻¹) stretches .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using experimental and computational methods?

- Methodological Answer :

- Experimental : Use kinetic studies (e.g., variable-temperature NMR) to track intermediates. For example, monitor Cl/F substitution rates under different catalysts.

- Computational : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies. Compare computed vibrational spectra with experimental IR/Raman data to validate mechanisms .

- Synchrotron Studies : Time-resolved X-ray absorption spectroscopy (XAS) can probe electronic changes during reactions .

Q. What thermodynamic properties (e.g., stability, solubility) are critical for applications in high-temperature environments?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) under inert atmospheres.

- Differential Scanning Calorimetry (DSC) : Assess phase transitions and melting points.

- Solubility Studies : Use Hansen solubility parameters to predict compatibility with fluorinated solvents (e.g., perfluorohexane) .

Q. How can discrepancies in experimental data (e.g., conflicting kinetic rates) be resolved?

- Methodological Answer :

- Statistical Analysis : Apply ANOVA to identify outliers in replicate experiments.

- Cross-Validation : Compare results across techniques (e.g., NMR vs. HPLC yield quantification).

- Theoretical Alignment : Reconcile data with computational models (e.g., adjust DFT parameters to match observed activation energies) .

Q. What role does this compound play in designing fluorinated materials for energy storage?

- Methodological Answer :

- Electrochemical Testing : Evaluate redox stability in Li-ion battery electrolytes using cyclic voltammetry.

- Dielectric Studies : Measure permittivity and loss tangents to assess suitability for insulating coatings.

- Collaborative Design : Integrate with fuel engineering frameworks (e.g., CRDC’s RDF2050106) to explore renewable energy applications .

Q. What computational modeling approaches are recommended for predicting its reactivity in novel environments?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate interactions in polar solvents (e.g., DMSO) to predict solvation effects.

- Reactor Simulation Software : Use Aspen Plus or COMSOL to model large-scale reaction conditions, incorporating heat/mass transfer parameters .

Q. How can factorial design optimize synthesis conditions (e.g., temperature, catalyst loading)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.